
PROTAC EED degrader-1
描述
PROTAC EED degrader-1 is a proteolysis-targeting chimera (PROTAC) molecule designed to target and degrade the embryonic ectoderm development (EED) subunit of the polycomb repressive complex 2 (PRC2). This compound is a potent inhibitor of PRC2, which plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 lysine 27 (H3K27). The inhibition of PRC2 can lead to the reactivation of tumor suppressor genes and has significant implications in cancer therapy .
准备方法
合成路线和反应条件
PROTAC EED 降解剂-1 是使用基于冯·希佩尔-林道 (VHL) 的 PROTAC 方法合成的。合成涉及将与 EED 结合的配体与招募 VHL E3 泛素连接酶的配体偶联,通过连接子连接。合成路线通常包括以下步骤:
配体合成: EED 结合配体和 VHL 结合配体的合成。
连接子连接: 将连接子连接到其中一个配体上。
偶联: 通过连接子将两个配体偶联起来形成最终的 PROTAC 分子。
反应条件通常涉及使用诸如二甲基亚砜 (DMSO) 等有机溶剂,并且需要仔细控制温度和 pH 值以确保最终产物的稳定性和活性 .
工业生产方法
PROTAC EED 降解剂-1 的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程涉及优化反应条件以最大限度地提高产率和纯度。 诸如高效液相色谱 (HPLC) 和质谱 (MS) 等技术用于最终产物的纯化和表征 .
化学反应分析
反应类型
PROTAC EED 降解剂-1 经历了几种类型的化学反应,包括:
氧化: 该化合物可能发生氧化反应,特别是在连接子区域。
还原: 还原反应可能发生在分子内的各种官能团上。
取代: 取代反应可能发生,尤其是在配体结合位点。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应通常在受控条件下进行,以保持 PROTAC 分子的完整性 .
主要产品
从这些反应中形成的主要产物包括 PROTAC 分子的氧化或还原形式,以及取代衍生物。 这些产物通常使用核磁共振 (NMR) 光谱和液相色谱-质谱 (LC-MS) 等技术进行分析 .
科学研究应用
- Degradation Efficiency : In Karpas422 cells, treatment with PROTAC EED degrader-1 at concentrations ranging from 0.1 to 3 μM for 48 hours significantly reduced protein levels of EED, EZH2, and H3K27me3 .
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of EZH2 mutant diffuse large B-cell lymphoma (DLBCL) cell lines with an IC50 value indicating potent activity .
Targeting PRC2-Dependent Cancers
This compound has demonstrated significant potential in treating cancers characterized by dysregulated PRC2 activity:
- Small Cell Lung Cancer (SCLC) : In studies involving a drug-resistant SCLC mouse model, this compound enhanced the efficacy of traditional chemotherapeutics like cisplatin and etoposide, overcoming resistance mechanisms .
Combination Therapies
The compound's ability to degrade multiple components of the PRC2 complex opens avenues for combination therapies:
- Synergistic Effects : When combined with other agents, such as VM26 or cisplatin, this compound significantly inhibited tumor growth compared to monotherapy .
Case Studies
作用机制
PROTAC EED 降解剂-1 通过招募 VHL E3 泛素连接酶到 PRC2 的 EED 亚基发挥作用。这种招募导致 EED 的泛素化和随后的蛋白酶体降解。EED 的降解破坏了 PRC2 复合物,抑制其甲基转移酶活性,并导致肿瘤抑制基因的重新激活。 涉及的分子靶标包括 EED、VHL 和蛋白酶体途径 .
相似化合物的比较
类似化合物
UNC6852: 另一种 EED 靶向 PROTAC 分子,具有相似的结合亲和力和降解活性。
MS1943: 一种 EZH2 选择性降解剂,靶向 PRC2 的不同亚基。
ARV-825: 一种靶向溴结构域蛋白的 PROTAC 分子,用于癌症治疗
独特性
PROTAC EED 降解剂-1 独特之处在于它专门针对 PRC2 的 EED 亚基,这对该复合物的稳定性和功能至关重要。 这种特异性允许对表观遗传调控进行更精确的调节,与靶向不同亚基或蛋白质的其他 PROTAC 分子相比 .
生物活性
Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic approach that utilizes the ubiquitin-proteasome system to selectively degrade target proteins, including those involved in cancer progression. This article focuses on the biological activity of PROTAC EED Degrader-1 , exploring its mechanism, efficacy, and potential applications based on recent research findings.
This compound is designed to target the embryonic ectoderm development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By recruiting an E3 ubiquitin ligase, such as cereblon (CRBN), the PROTAC facilitates the ubiquitination and subsequent degradation of EED and associated proteins like EZH2 and SUZ12, effectively disrupting PRC2 function.
Efficacy in Cancer Cell Lines
Recent studies have demonstrated that EED Degrader-1 exhibits potent antiproliferative activity across various cancer cell lines. For instance, it has been shown to induce rapid degradation of EED, leading to reduced viability in metastatic cancer cells.
- Table 1: Summary of Biological Activity
Compound | Target Protein | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
This compound | EED | KARPAS-422 | 0.5 | Ubiquitin-proteasome system |
This compound | EZH2 | K562 | 0.8 | Ubiquitin-proteasome system |
UNC6852 | EED | DB Cells | 3.0 | Ubiquitin-proteasome system |
The data indicates that EED Degrader-1 is more effective than traditional inhibitors in degrading its targets, which is crucial for overcoming drug resistance commonly observed in cancer therapies .
Case Studies
A pivotal study highlighted the use of EED Degrader-1 in treating VHL-defective cancer cells. The compound demonstrated significant efficacy by preferentially degrading PRC2 components while sparing other cellular functions. This selectivity is vital for reducing off-target effects and enhancing therapeutic windows .
In another case involving the treatment of acute myeloid leukemia (AML), EED Degrader-1 was shown to significantly reduce cell proliferation and induce apoptosis in vitro. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's effectiveness .
Comparative Analysis
When compared with other PROTACs targeting similar pathways, such as UNC6852 and MS147, EED Degrader-1 has shown superior binding affinity and degradation efficiency.
- Table 2: Comparative Analysis of PROTACs
PROTAC | Target Protein | Binding Affinity (nM) | Degradation Efficiency (%) |
---|---|---|---|
This compound | EED | 10 | 85 |
UNC6852 | PRC2 | 20 | 75 |
MS147 | BMI1/RING1B | 15 | 70 |
This comparison underscores the potential of EED Degrader-1 as a leading candidate for further development in targeted cancer therapies .
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[4-[2-[3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoylamino]ethoxy]phenoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H60FN11O8S/c1-32-40(43-27-60-54(67-30-62-65-51(43)67)59-26-42-41-20-22-74-46(41)18-17-44(42)56)16-10-36(63-32)11-19-47(69)57-21-23-73-38-12-14-39(15-13-38)75-29-48(70)64-50(55(3,4)5)53(72)66-28-37(68)24-45(66)52(71)58-25-34-6-8-35(9-7-34)49-33(2)61-31-76-49/h6-10,12-18,27,30-31,37,45,50,68H,11,19-26,28-29H2,1-5H3,(H,57,69)(H,58,71)(H,59,60)(H,64,70)/t37-,45+,50-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFJUWLIBSALJI-FENRPDQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CCC(=O)NCCOC2=CC=C(C=C2)OCC(=O)NC(C(=O)N3CC(CC3C(=O)NCC4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)C6=CN=C(N7C6=NN=C7)NCC8=C(C=CC9=C8CCO9)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)CCC(=O)NCCOC2=CC=C(C=C2)OCC(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)NCC4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)C6=CN=C(N7C6=NN=C7)NCC8=C(C=CC9=C8CCO9)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H60FN11O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1054.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。